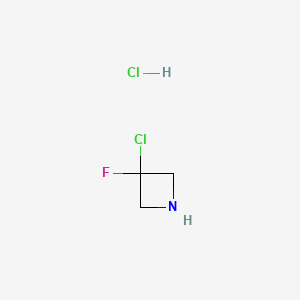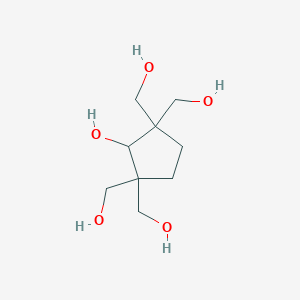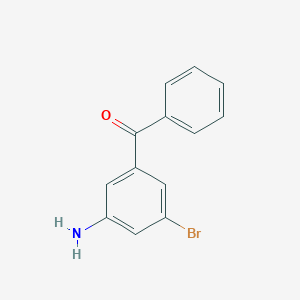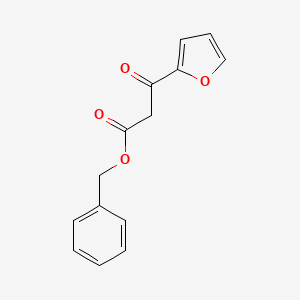![molecular formula C14H26N2O4 B13898837 Tert-butyl N-[trans-2-(tert-butoxycarbonylamino)cyclobutyl]carbamate](/img/structure/B13898837.png)
Tert-butyl N-[trans-2-(tert-butoxycarbonylamino)cyclobutyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[trans-2-(tert-butoxycarbonylamino)cyclobutyl]carbamate is a chemical compound with the molecular formula C14H26N2O4. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is known for its stability and ease of removal under mild acidic conditions, making it a valuable reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[trans-2-(tert-butoxycarbonylamino)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with trans-2-aminocyclobutanol. The reaction is carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-[trans-2-(tert-butoxycarbonylamino)cyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction results in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Tert-butyl N-[trans-2-(tert-butoxycarbonylamino)cyclobutyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the formation of complex molecules.
Biology: Employed in the synthesis of peptides and proteins, where it protects amino groups during chain elongation.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that release active compounds under specific conditions.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[trans-2-(tert-butoxycarbonylamino)cyclobutyl]carbamate involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions during synthesis. The compound can be deprotected under mild acidic conditions, releasing the free amine and tert-butyl alcohol. The molecular targets and pathways involved include interactions with enzymes and other proteins that facilitate the removal of the protecting group .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative used for similar purposes in organic synthesis.
N-Boc-ethanolamine: Another carbamate compound used as a protecting group for amines.
C1-Substituted N-tert-butoxycarbonyl-5-syn-tert-butyl:
Uniqueness
Tert-butyl N-[trans-2-(tert-butoxycarbonylamino)cyclobutyl]carbamate is unique due to its cyclobutyl ring structure, which imparts rigidity and conformational stability. This makes it particularly useful in the synthesis of complex molecules where precise control over molecular geometry is required.
Propiedades
Fórmula molecular |
C14H26N2O4 |
|---|---|
Peso molecular |
286.37 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]carbamate |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-9-7-8-10(9)16-12(18)20-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,15,17)(H,16,18)/t9-,10-/m0/s1 |
Clave InChI |
OKNXKZYFYNBRHV-UWVGGRQHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H]1NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC1NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13898785.png)

![1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine](/img/structure/B13898799.png)




![Nickel, [2,3-butanedione di(oxime-|EN)]dichloro-](/img/structure/B13898820.png)
![2-[4-[3-(3-Aminophenyl)propyl]piperazin-1-yl]ethanol](/img/structure/B13898825.png)

![2-[[2-Amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-methylamino]acetic acid](/img/structure/B13898828.png)
![Benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B13898831.png)

